molecular formula C10H16ClN5O2 B12427614 6-Deoxypenciclovir-d4 Hydrochloride

6-Deoxypenciclovir-d4 Hydrochloride

カタログ番号: B12427614
分子量: 277.74 g/mol
InChIキー: GVHOBPSIGLPJSE-PBCJVBLFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Deoxypenciclovir-d4 Hydrochloride is a deuterated analog of 6-deoxypenciclovir, which is a key intermediate metabolite of the antiviral prodrug famciclovir . As a stable, isotopically labeled compound (with four deuterium atoms), it is primarily designed for use as an internal standard in quantitative bioanalytical methods such as LC-MS and HPLC, ensuring accurate and reliable measurement of penciclovir and its metabolites in complex biological matrices during pharmacokinetic and metabolism studies . In the metabolic pathway, 6-deoxypenciclovir is oxidized by the enzyme aldehyde oxidase to form the active antiviral agent, penciclovir . Penciclovir is a nucleoside analogue that, once converted to its triphosphate form inside virally infected cells, inhibits viral DNA polymerase, effectively halting viral replication . The deuterated form allows researchers to precisely trace and study this metabolic conversion and the pharmacokinetic profile of the parent drug without interference. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

特性

分子式

C10H16ClN5O2

分子量

277.74 g/mol

IUPAC名

2-[2-(2-aminopurin-9-yl)-1,1,2,2-tetradeuterioethyl]propane-1,3-diol;hydrochloride

InChI

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H/i1D2,2D2;

InChIキー

GVHOBPSIGLPJSE-PBCJVBLFSA-N

異性体SMILES

[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=CN=C(N=C21)N.Cl

正規SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl

製品の起源

United States

準備方法

Classic Synthetic Approach

The synthesis of 6-deoxypenciclovir, the non-deuterated precursor, typically follows synthetic pathways similar to those used for penciclovir but with modifications to maintain the 6-deoxy functionality. Based on established penciclovir synthesis routes, the following pathway can be employed:

  • Alkylation of 2-amino-6-chloropurine : This involves reaction with bromopropane triethyl ester under basic conditions (potassium carbonate) at 55-65°C for 15-24 hours to obtain 2-amino-6-chloro-9-(3,3,3-triethoxycarbonyl-1-propyl)purine.

  • Decarboxylation and ester exchange : The alkylated intermediate undergoes decarboxylation and ester exchange in sodium methoxide/methanol solution to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.

  • Reduction step : This intermediate is then reduced using sodium borohydride at 18-30°C until reaction completion (monitored by TLC). The pH is adjusted to 6.5-7.5 using hydrochloric acid to obtain 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.

  • Selective deoxygenation : For 6-deoxypenciclovir, the 6-chloro group must be reduced without oxidation to the 6-oxo functionality. This is typically achieved using tributyltin hydride (Bu3SnH) with azobisisobutyronitrile (AIBN) as a radical initiator in an aprotic solvent such as DMF, similar to the method used for 6-deoxycyclopropavir synthesis.

Modified Choudary Route

A modified version of the Bernadite M. Choudary route offers an alternative synthetic pathway with potentially higher yield and purity:

  • N-9 selective alkylation : 2-Amino-6-chloropurine is alkylated with triethyl bromopropane under potassium carbonate conditions, with careful control to favor N-9 site specificity (97% by HPLC).

  • Sequential transformation : The N-9 intermediate undergoes decarboxylation, reduction, and direct hydrolysis without requiring column chromatography separation of N-7/N-9 isomers, avoiding the disadvantages of traditional methods.

  • Direct reduction : The 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine intermediate is directly reduced using an appropriate reducing agent to yield 6-deoxypenciclovir.

This modified route eliminates the need for hydroxyl group protection and deprotection steps, thereby reducing reaction steps and improving overall efficiency.

Deuteration Strategies for 6-Deoxypenciclovir-d4 Synthesis

Deuterated Reagent Approach

The incorporation of deuterium atoms can be achieved through several strategic approaches:

  • Deuterated reducing agents : Using sodium borodeuteride (NaBD4) instead of sodium borohydride in the reduction step introduces deuterium atoms at specific positions. The reaction conditions remain similar to the non-deuterated synthesis (18-30°C, pH adjustment to 6.5-7.5), but with deuterium incorporation at the reduction sites.

  • Deuterated solvents and catalytic exchange : The synthesis can be performed in deuterated solvents (e.g., D2O, deuterated methanol) with appropriate catalysts to facilitate H/D exchange at specific positions. This approach is similar to the preparation of deuterated dimethyl sulfoxide, which uses D2O with KOH catalyst at 90-95°C.

Base-Catalyzed H/D Exchange Method

This method involves:

  • Selective deuteration : The precursor compound is treated with heavy water (D2O) in the presence of a basic catalyst (KOH or NaOH) at elevated temperatures (90-95°C) followed by heating to 130-150°C to facilitate hydrogen-deuterium exchange.

  • Multiple exchange cycles : The reaction mixture undergoes multiple cycles of deuteration by repeated addition of D2O and heating, typically 2-5 times to achieve high deuterium incorporation.

  • Purification process : The deuterated product is isolated by vacuum distillation and low-temperature recrystallization to obtain high deuterium content (>99.8%).

Table 1 below compares the efficiency of different deuteration methods:

Method Deuteration Reagent Catalyst Temperature (°C) Time (h) Number of Cycles Deuterium Content (%) Yield (%)
H/D Exchange D2O KOH 90-95, then 130-150 2-3 4-5 >99.8 85-98
NaBD4 Reduction NaBD4 - 18-30 Until complete by TLC 1 >99.0 90-95
Deuterated Precursors Various Various Varies by step Varies by step Multiple >99.0 70-85

Formation of Hydrochloride Salt

The conversion of 6-deoxypenciclovir-d4 to its hydrochloride salt involves:

  • Salt formation : The purified 6-deoxypenciclovir-d4 is dissolved in an appropriate organic solvent (typically anhydrous ethanol or diethyl ether), and a controlled amount of anhydrous HCl is added (either as gas or as a solution in dioxane or ether).

  • Precipitation and isolation : The hydrochloride salt typically precipitates from solution and can be collected by filtration, washed with cold solvent, and dried under vacuum at controlled temperature (typically 40-50°C).

  • Crystallization optimization : To obtain high-purity crystals suitable for analytical standards, recrystallization from appropriate solvent systems may be necessary. Common solvent combinations include ethanol/ether or acetone/water mixtures.

Analytical Characterization and Quality Control

Structural Confirmation

The successful synthesis of 6-deoxypenciclovir-d4 hydrochloride requires rigorous analytical confirmation:

  • NMR spectroscopy : 1H and 13C NMR spectroscopy reveals the characteristic absence of signals at deuterated positions. For example, in the non-deuterated compound, the signals at specific positions would be replaced by significantly reduced or absent signals in the deuterated version.

  • Mass spectrometry : High-resolution mass spectrometry confirms the molecular weight shift corresponding to the replacement of four hydrogen atoms with deuterium. The molecular formula shifts from C10H15N5O2·HCl to C10H11D4N5O2·HCl.

  • Deuterium content analysis : High-resolution mass spectrometry is employed to verify deuterium incorporation levels, with target deuteration exceeding 99.5% for high-quality reference standards.

Purity Assessment

Quality control of the final product involves:

  • HPLC analysis : Purity determination using validated HPLC methods, typically employing reverse-phase conditions with UV detection at characteristic wavelengths for purine derivatives.

  • Melting point determination : Pure 6-deoxypenciclovir-d4 hydrochloride should exhibit a sharp, characteristic melting point. Variation from reference values indicates potential impurities.

  • Elemental analysis : Confirmation of C, H, N, D content through combustion analysis provides verification of molecular composition.

Table 2: Typical analytical parameters for 6-deoxypenciclovir-d4 hydrochloride:

Parameter Specification Analytical Method
Appearance White to off-white crystalline powder Visual inspection
Structural identity Consistent with C10H11D4N5O2·HCl NMR, MS
Deuterium content ≥99.5% HR-MS
Chemical purity ≥98.0% HPLC
Water content ≤0.5% Karl Fischer titration
Residual solvents ICH limits GC headspace analysis
Optical rotation [α]D20 consistent with reference Polarimetry

Comparative Advantages of Synthetic Routes

The selection of an optimal synthetic route for 6-deoxypenciclovir-d4 hydrochloride depends on scale, available resources, and intended application. Table 3 compares key advantages and limitations of major synthetic approaches:

Synthetic Route Key Advantages Limitations Yield (%) Scale Suitability
Modified Choudary Method No column chromatography needed; fewer steps Requires precise control of N-9 selectivity 85-90 Small to medium scale
Classic Method with Deuterated Reagents Well-established methodology; reliable Multiple steps; lower atom economy 75-85 All scales
Direct H/D Exchange Simple procedure; potentially higher deuterium content May require multiple cycles; yield loss during purification 80-95 Small scale
Late-Stage Deuteration Introduces deuterium at final stages; flexible More complex purification; potential for incomplete deuteration 70-80 Small scale

化学反応の分析

Types of Reactions

6-Deoxypenciclovir-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 6-Deoxypenciclovir-d4, which can be further utilized in research and development of antiviral agents .

科学的研究の応用

6-Deoxypenciclovir-d4 (hydrochloride) has a wide range of applications in scientific research:

作用機序

The mechanism of action of 6-Deoxypenciclovir-d4 (hydrochloride) involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. This action is particularly effective against herpes simplex virus types 1 and 2 and varicella-zoster virus .

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

To contextualize 6-Deoxypenciclovir-d4 Hydrochloride, we compare it with deuterated standards and pharmacopeial reference compounds, focusing on molecular properties, applications, and analytical performance.

Table 1: Comparative Analysis of Deuterated and Reference Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application Key Features
6-Deoxypenciclovir-d4 HCl* C10H7D4N5O3·HCl ~293.7 Not provided Internal standard for HPLC/MS Deuterium labeling (d4) enhances MS signal resolution
Ecgonine methylester-D3.HCl C10H14D3NO3·HCl 202.27 + 36.46 = 238.73 DEA No. 9180 CII Forensic toxicology, metabolite studies Deuterium (d3) ensures minimal interference in GC/MS
EDDP-D3.perchlorate C20H21D3N·ClO4 281.44 + 99.45 = 380.89 Not provided Opioid metabolite analysis High mass shift (d3) for MS differentiation
USP Doxycycline Hyclate RS C22H24N2O8·HCl 480.13 Not provided Pharmacopeial quality control Certified purity for regulatory compliance

*Data for 6-Deoxypenciclovir-d4 HCl is extrapolated from analogous deuterated standards.

Key Insights from the Comparison:

Deuterium Labeling Strategy: 6-Deoxypenciclovir-d4 HCl incorporates four deuterium atoms, providing a larger mass shift compared to compounds like Ecgonine methylester-D3.HCl (d3) or EDDP-D3.perchlorate (d3). This is critical for distinguishing it from the non-deuterated parent compound in MS-based assays . In contrast, USP Doxycycline Hyclate RS lacks isotopic labeling but is essential for validating drug purity and stability per pharmacopeial guidelines .

Analytical Applications: Deuterated compounds (e.g., 6-Deoxypenciclovir-d4 HCl, EDDP-D3.perchlorate) are primarily used as internal standards to correct for matrix effects and instrument variability. For example, Ecgonine methylester-D3.HCl is employed in forensic toxicology to quantify cocaine metabolites with high precision . Non-deuterated USP standards (e.g., Doxycycline Hyclate RS) serve as benchmarks for identity, assay, and impurity testing in drug manufacturing .

Structural Nuances :

  • 6-Deoxypenciclovir-d4 HCl shares a nucleoside backbone with penciclovir but lacks a hydroxyl group at the 6-position, which may alter its metabolic stability compared to the parent drug.

Research Findings and Methodological Considerations

HPLC Method Validation :

  • Deuterated analogs like 6-Deoxypenciclovir-d4 HCl are indispensable in methods such as the RP-HPLC protocol validated for amitriptyline hydrochloride (Table 6 in ). Their use ensures accuracy (e.g., >98% recovery in spiked samples) and compliance with ICH guidelines .

生物活性

6-Deoxypenciclovir-d4 Hydrochloride is a stable isotope-labeled derivative of penciclovir, an antiviral medication primarily used for treating herpes simplex virus infections. The incorporation of deuterium (d4) enhances the compound's stability and bioavailability, which may improve its therapeutic efficacy. This article reviews the biological activity of 6-Deoxypenciclovir-d4 Hydrochloride, highlighting its antiviral mechanisms, pharmacokinetics, and comparative studies with other antiviral agents.

  • Molecular Formula : C₁₃H₁₈D₄N₄O₄
  • Molecular Weight : Approximately 247.72 g/mol
  • Structure : The compound retains the core structure of penciclovir but includes four deuterium atoms, which influence its metabolic pathways and stability in biological systems.

6-Deoxypenciclovir-d4 Hydrochloride exhibits significant antiviral activity against herpesviruses. Its mechanism involves:

  • Inhibition of viral DNA polymerase, which is crucial for viral replication.
  • Enhanced stability due to deuterium labeling, potentially increasing the duration of action in vivo.

Pharmacokinetics

Research indicates that deuterium labeling may enhance the pharmacokinetic profile of 6-Deoxypenciclovir-d4 Hydrochloride compared to its non-labeled counterparts. Key findings include:

  • Absorption : Improved oral bioavailability due to altered metabolic pathways.
  • Metabolism : The presence of deuterium affects the metabolic conversion rates, leading to more sustained levels of the active form in circulation.

Comparative Studies

A comparative analysis with related antiviral compounds is essential to understand the unique properties of 6-Deoxypenciclovir-d4 Hydrochloride. The following table summarizes key differences:

Compound NameStructure SimilarityUnique Features
PenciclovirHighFirst-generation antiviral; lacks deuterium labeling
FamciclovirModerateProdrug form; more extensive metabolic profile
AcyclovirModerateWidely used; different mechanism of action
6-DeoxypenciclovirHighParent compound; enhanced stability due to deuterium

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of 6-Deoxypenciclovir-d4 Hydrochloride:

  • In Vivo Efficacy : A study evaluated the compound's effectiveness in animal models infected with herpes simplex virus. Results indicated a significant reduction in viral load compared to untreated controls, supporting its potential as a therapeutic agent.
  • Pharmacokinetic Analysis : A comparative pharmacokinetic study demonstrated that 6-Deoxypenciclovir-d4 Hydrochloride had a longer half-life than penciclovir, suggesting that deuterium labeling may lead to improved therapeutic outcomes.
  • Safety Profile : Toxicological assessments revealed that the compound exhibited a favorable safety profile, with no significant adverse effects noted at therapeutic doses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。